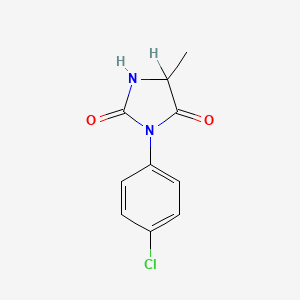

3-(p-Chlorophenyl)-5-methylhydantoin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-6-9(14)13(10(15)12-6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIAFIWIEPCCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971400 | |

| Record name | 3-(4-Chlorophenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56012-09-0 | |

| Record name | Hydantoin, 3-(p-chlorophenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056012090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3 P Chlorophenyl 5 Methylhydantoin

Electrophilic and Nucleophilic Reactivity at Hydantoin (B18101) Ring Positions

The hydantoin ring is a versatile scaffold possessing multiple sites for both electrophilic and nucleophilic attack. thieme-connect.de The reactivity of these sites in 3-(p-Chlorophenyl)-5-methylhydantoin is modulated by the electronic effects of its substituents.

Reactivity of Carbonyl Groups and Ring Nitrogen Atoms

The hydantoin ring of this compound features two carbonyl groups at positions C-2 and C-4, and two nitrogen atoms at positions N-1 and N-3. The carbonyl carbons are electrophilic centers, susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atoms imparts nucleophilic character, although the proximity of the electron-withdrawing carbonyl groups diminishes this reactivity.

The N-1 and N-3 positions of the hydantoin ring exhibit different levels of acidity and nucleophilicity. Generally, the N-3 proton is more acidic than the N-1 proton due to the influence of both adjacent carbonyl groups. thieme-connect.de Consequently, deprotonation with a mild base typically occurs at the N-3 position, rendering it a more potent nucleophile for reactions like alkylation. thieme-connect.de However, in this compound, the N-3 position is already substituted with a p-chlorophenyl group, leaving the N-1 position as the primary site for reactions involving the ring nitrogens.

Influence of p-Chlorophenyl and 5-Methyl Substituents on Ring Reactivity

The p-chlorophenyl group at the N-3 position exerts a significant electronic influence on the hydantoin ring. The phenyl ring is generally electron-withdrawing through an inductive effect, which is further enhanced by the presence of the electronegative chlorine atom. This electron-withdrawing nature decreases the electron density within the hydantoin ring, thereby increasing the electrophilicity of the carbonyl carbons and reducing the nucleophilicity of the N-1 nitrogen.

Stereochemical Aspects and Racemization Mechanisms

The C-5 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereochemical stability of this center is a critical aspect of the molecule's chemistry.

Kinetics and Thermodynamics of Racemization in 5-Substituted Hydantoins

5-Substituted hydantoins are known to undergo racemization, a process where an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers. This process is typically base-catalyzed and proceeds through the formation of a planar enolate intermediate upon deprotonation of the C-5 hydrogen. The rate of racemization is dependent on several factors including the nature of the substituent at C-5, the solvent, the temperature, and the pH of the medium.

The general mechanism for the base-catalyzed racemization of a 5-substituted hydantoin is depicted below:

Influence of Substituents on Stereolability

The stereolability, or the ease of racemization, of 5-substituted hydantoins is significantly influenced by the nature of the substituents on the ring. Electron-withdrawing groups on the phenyl ring at N-3 can enhance the rate of racemization. tandfonline.com This is attributed to the stabilization of the negative charge that develops on the hydantoin ring in the transition state of the deprotonation step. Therefore, the p-chlorophenyl group in this compound is expected to increase its stereolability compared to an unsubstituted phenyl group at the same position.

The substituent at the C-5 position also plays a crucial role. The methyl group in this compound is a small alkyl group. In general, bulkier substituents at the C-5 position can sterically hinder the approach of the base, potentially slowing down the rate of racemization.

Ring Transformations and Degradation Pathways

The hydantoin ring, while relatively stable, can undergo transformations and degradation under certain conditions, such as strong acidic or basic hydrolysis, or high temperatures.

One of the most common degradation pathways for hydantoins is hydrolysis, which leads to the opening of the heterocyclic ring. This reaction can be catalyzed by both acids and bases. Under basic conditions, hydrolysis typically initiates with the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, usually C-4, followed by ring opening to form a hydantoic acid derivative. thieme-connect.de Subsequent hydrolysis can then lead to the corresponding amino acid. In the case of this compound, this would yield N-(p-chlorophenylcarbamoyl)alanine, which upon further hydrolysis would give alanine (B10760859), p-chloroaniline, and carbon dioxide.

Acid-catalyzed hydrolysis proceeds through the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. nih.gov

Another potential degradation pathway, particularly relevant in the context of analytical techniques like mass spectrometry, is fragmentation of the molecule upon ionization. While specific mass spectral data for this compound is not prevalent, general fragmentation patterns for phenylhydantoins can be inferred. Electron impact ionization would likely lead to the formation of a molecular ion, which could then undergo fragmentation through several pathways. Common fragmentation patterns include the loss of the methyl group, cleavage of the hydantoin ring, and fragmentation of the p-chlorophenyl group. chemguide.co.uk

A plausible fragmentation pathway could involve the cleavage of the bond between the C-5 carbon and the methyl group, leading to a stable radical. Another likely fragmentation is the rupture of the hydantoin ring itself, which can break apart in various ways to produce smaller, stable ions and neutral molecules.

Hydrolytic Stability and Ring-Opening Reactions

The hydantoin ring in this compound is susceptible to hydrolytic cleavage, particularly under alkaline conditions. The stability of the ring and the mechanism of its opening are significantly influenced by the pH of the medium.

The alkaline hydrolysis of 3-arylhydantoins, close structural analogs of the title compound, has been studied to elucidate the reaction kinetics and mechanism. wikipedia.org In strongly alkaline solutions (pH > 11.5), the hydantoin ring undergoes deprotonation at the N-1 position to form an unreactive anion, which slows down the hydrolysis rate. wikipedia.org

However, in mildly alkaline media (pH < 11.5), the hydrolysis proceeds via a rate-determining attack of a hydroxide ion on one of the carbonyl carbons of the un-ionized hydantoin ring. This nucleophilic addition leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring cleavage to yield a hydantoic acid derivative. wikipedia.orgrsc.org The reaction demonstrates a first-order dependence on the hydroxide ion concentration in this pH range. wikipedia.org

Ring-opening: The initial hydrolysis of the hydantoin ring forms the corresponding N-carbamoyl-α-amino acid, in this case, N-carbamoyl-α-(p-chlorophenyl)alanine.

Further hydrolysis: The resulting hydantoic acid derivative can then undergo further hydrolysis to yield the corresponding α-amino acid, α-(p-chlorophenyl)alanine, along with carbon dioxide and ammonia (B1221849).

The electronic nature of the substituent on the N-3 phenyl ring plays a crucial role in the rate of hydrolysis. A study on the alkaline hydrolysis of 3-arylimidazolidine-2,4-diones (3-arylhydantoins) revealed a Hammett parameter (ρ) of 0.8. wikipedia.org This positive ρ value indicates that electron-withdrawing substituents on the aryl ring accelerate the reaction by stabilizing the developing negative charge in the transition state of the rate-determining step. viu.ca For this compound, the chlorine atom, being an electron-withdrawing group, is expected to increase the rate of hydrolytic ring opening compared to an unsubstituted phenylhydantoin.

Table 1: Influence of pH on the Alkaline Hydrolysis of 3-Arylhydantoins

| pH Range | Predominant Species | Reactivity towards Hydrolysis |

| < 11.5 | Un-ionized Hydantoin | Reactive |

| > 11.5 | N-1 Anion | Unreactive |

Reactions Involving the Aromatic Ring and Halogen Substituent

The p-chlorophenyl moiety of this compound can participate in reactions typical of substituted aromatic compounds, most notably nucleophilic aromatic substitution.

The feasibility of nucleophilic aromatic substitution (SNAr) on an aryl halide is highly dependent on the electronic properties of the substituents on the aromatic ring. masterorganicchemistry.com For a nucleophile to attack the ring and displace the chloride, the ring must be rendered sufficiently electron-deficient. numberanalytics.com This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). numberanalytics.com

Potential nucleophilic substitution reactions could involve the displacement of the chloride ion by nucleophiles such as:

Hydroxide ions (OH⁻), leading to the formation of a phenolic derivative.

Alkoxide ions (RO⁻), yielding an ether derivative.

Amines (RNH₂ or R₂NH), resulting in the corresponding aniline (B41778) derivatives.

The reaction conditions for such substitutions would likely require elevated temperatures and a strong nucleophile, and potentially the use of a polar aprotic solvent to enhance the nucleophilicity of the attacking species. nih.gov The success of these reactions would ultimately depend on the degree to which the hydantoin ring deactivates the p-chlorophenyl ring towards nucleophilic attack.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type |

| Hydroxide (OH⁻) | Phenolic Derivative |

| Alkoxide (RO⁻) | Ether Derivative |

| Ammonia (NH₃) | Aniline Derivative |

| Primary/Secondary Amine (RNH₂/R₂NH) | Substituted Aniline Derivative |

Theoretical and Computational Investigations of Substituted Hydantoins

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the electronic characteristics and energetic landscapes of hydantoin (B18101) derivatives. These studies provide a fundamental understanding of the structure-property relationships within this class of compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For hydantoin and its derivatives, DFT calculations have been pivotal in determining their geometric parameters, vibrational frequencies, and electronic properties. researchgate.net Studies on various hydantoin derivatives have consistently shown that the diketo tautomer is the most stable form. orientjchem.orgresearchgate.net DFT calculations, often using the B3LYP functional with various basis sets, have been employed to analyze the molecular and electronic structures of these compounds. nih.govresearchgate.net For instance, in a study on 5-methylhydantoin (B32822), DFT (B3LYP/6-311++G(d,p)) calculations were used to study its molecular structure and vibrational spectra. researchgate.net

The electronic properties of substituted hydantoins, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding their chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity. DFT calculations have been utilized to determine these properties for various hydantoin derivatives, providing insights into how different substituents affect their electronic behavior and reactivity. mdpi.com

Below is a table summarizing representative calculated electronic properties for the parent hydantoin molecule, which serves as a foundational model for substituted derivatives like 3-(p-Chlorophenyl)-5-methylhydantoin.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| B3LYP/6-31+G(d,p) | -7.023 | -1.178 | 5.845 |

Data is for the parent hydantoin molecule and is intended to be representative. researchgate.net

Hydantoin and its derivatives can exist in different tautomeric forms. Theoretical studies have been crucial in determining the relative stabilities of these tautomers. The diketo form is consistently found to be the most stable tautomer in both the gas phase and in solution. orientjchem.orgresearchgate.net DFT calculations have shown that the diketo tautomer of hydantoin is more stable than other tautomers by at least 17.0 kcal/mol in the gas phase. orientjchem.org

The relative stability of different hydantoin tautomers has been studied using the B3LYP/6-311+G(d,p) level of theory. orientjchem.org The effect of solvents on tautomeric stability has also been investigated using models like the Polarizable Continuum Model (PCM). These studies have revealed that while the diketo form remains the most stable, the polarity of the solvent can influence the relative energies of the tautomers. orientjchem.orgorientjchem.org

The following table presents the calculated relative energies of different tautomers of the parent hydantoin in the gas phase.

| Tautomer | Description | Relative Energy (kcal/mol) |

| T1 | Diketo | 0.00 |

| T2 | Oxo-hydroxy | 17.0 |

| T3 | Oxo-hydroxy | 21.6 |

| T4 | Oxo-hydroxy | 17.0 |

| T5 | Dihydroxy | 31.9 |

Data is for the parent hydantoin molecule and calculated at the B3LYP/6-311+G(d,p) level of theory. orientjchem.orgresearchgate.net

The adiabatic ionization potential (AIP) represents the minimum energy required to remove an electron from a molecule in its ground state. A related property, the adiabatic electron affinity (AEA), which is the energy released when an electron is added to a neutral molecule, has been theoretically predicted for hydantoin and its derivatives. researchgate.net These properties are important for understanding the redox behavior of these compounds.

Theoretical predictions of the AEA for various hydantoin derivatives have been carried out using DFT methods, such as B3PW91 with a 6-311+G(2df,2p) basis set. researchgate.net The nature and position of substituents on the hydantoin ring have been shown to influence the AEA, either increasing or decreasing it. researchgate.net For instance, the substitution of two phenyl groups at the 5-position of the hydantoin molecule was found to increase the AEA. researchgate.net

The table below shows the calculated adiabatic electron affinities for phenytoin (B1677684) and some of its derivatives, which can provide an indication of the electronic behavior of similarly substituted hydantoins.

| Compound | Substituent at N3 | Adiabatic Electron Affinity (eV) |

| Phenytoin | -H | 0.106 |

| Mephenytoin | -CH3 | -0.011 |

| Ethotoin | -C2H5 | -0.010 |

| -CN | 0.610 |

Data calculated at the B3PW91/6-311+G(2df,2p)//B3LYP/6–31+G(d,p) level of theory. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structures and conformational landscapes of molecules. For this compound, these methods can predict its preferred shapes and the energetic barriers between different conformations.

The conformational preferences of hydantoin-based structures are often dictated by the nature of their substituents. In general, hydantoin-based peptidomimetics have been shown to adopt stable secondary structures such as β-turns and α-helices, which are stabilized by intramolecular hydrogen bonds. acs.org The specific conformation of this compound would be influenced by the orientation of the p-chlorophenyl and methyl groups. The rotation around the single bond connecting the chlorophenyl group to the hydantoin ring would be a key conformational variable. Computational analysis of related molecules with aryl substituents has shown significant energy barriers to rotation, suggesting the possibility of distinct, stable conformers. nih.gov

The stability of the conformers of this compound is determined by a balance of various intramolecular interactions. These can include hydrogen bonds, dipole-dipole interactions, and steric effects. In larger hydantoin-based systems, intramolecular hydrogen bonds are crucial for stabilizing folded conformations. acs.org For this compound, potential weak intramolecular interactions, such as C-H···O contacts, could play a role in defining the preferred conformation. The energetic contributions of these interactions can be quantified using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.netmdpi.com These analyses provide insights into the strength and nature of the interactions that govern the molecular structure.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool to map out the energetic landscapes of chemical reactions, identifying key intermediates and transition states that are often difficult to observe experimentally. Through quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the step-by-step pathway of a reaction, providing a detailed understanding of the molecular transformations involved in the synthesis of compounds like this compound.

The formation of this compound can be conceptualized through pathways analogous to the well-established Bucherer-Bergs synthesis. This multicomponent reaction typically involves an aldehyde or ketone, an ammonium (B1175870) source, and a cyanide source. The generally accepted mechanism proceeds through the initial formation of an α-aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (or a precursor) to form the hydantoin ring. alfa-chemistry.comwikipedia.orgnih.gov

Computational studies on similar heterocyclic formations have demonstrated the ability of DFT to model the geometries and energies of reactants, intermediates, transition states, and products. nih.govmdpi.com While specific computational data for the synthesis of this compound is not extensively available in the reviewed literature, the principles derived from studies of related aryl-substituted heterocycles can be applied to understand its formation.

Transition state analysis is a cornerstone of computational reaction mechanism elucidation. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the rate of a chemical reaction. For the synthesis of this compound, key transformations would include the formation of the α-aminonitrile intermediate and the subsequent intramolecular cyclization to form the hydantoin ring.

Computational chemists can locate and characterize these transition states, providing a virtual "snapshot" of the bond-breaking and bond-forming processes. For a reaction like the Bucherer-Bergs synthesis, transition state analysis would focus on:

Formation of the α-aminonitrile: This step involves the nucleophilic attack of the cyanide ion on an imine intermediate (formed from the reaction of the corresponding ketone/aldehyde with ammonia). The transition state would feature the partial formation of the C-C bond between the cyanide carbon and the imine carbon.

Cyclization Step: The α-aminonitrile reacts with a source of carbon dioxide to form a carbamic acid derivative, which then cyclizes. The key transition state here would involve the intramolecular nucleophilic attack of the nitrogen atom of the amino group onto the carbonyl carbon of the carbamate (B1207046) functionality. The geometry of this transition state would reveal the preferred conformation for ring closure.

While specific activation energies and transition state geometries for this compound are not detailed in the provided search results, computational studies on other cycloaddition and cyclization reactions highlight the types of data that can be obtained. nih.govmdpi.com For instance, calculated activation barriers can predict the feasibility of a proposed reaction pathway under certain conditions.

Table 1: Hypothetical Transition State Analysis Data for Hydantoin Formation This table is illustrative and based on general principles of computational chemistry as specific data for this compound was not found in the search results.

| Reaction Step | Key Bond Changes | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| α-aminonitrile formation | C-CN bond formation | 15-25 | -300 to -500 |

| Intramolecular cyclization | N-CO bond formation | 20-30 | -250 to -450 |

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Solvation effects arise from the interactions between the solvent molecules and the reactants, intermediates, and transition states. Computational chemistry can model these effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can provide a good first approximation of the solvent's influence on the reaction energetics.

Explicit Solvation Models: In these more computationally intensive models, a number of individual solvent molecules are included in the calculation, allowing for the study of specific solvent-solute interactions, such as hydrogen bonding.

For the synthesis of this compound, which is often carried out in polar protic solvents like water or ethanol (B145695) mixtures, solvation is expected to play a critical role. nih.gov Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. For example, in the formation of the hydantoin ring, the transition state for the cyclization step is likely to be more polar than the preceding intermediate. A polar solvent would stabilize this transition state more effectively, facilitating the ring closure.

Computational studies on cycloaddition reactions have shown that polar solvents can increase activation energies and decrease the exothermicity of reactions, highlighting the importance of considering the solvent environment. mdpi.com The choice of solvent is often limited to polar hydroxylic solvents in reactions like the Bucherer-Bergs synthesis due to the presence of various organic and inorganic components. nih.gov

Table 2: Illustrative Solvation Effects on Activation Energy This table is a conceptual representation of how solvation might affect a key cyclization step in hydantoin synthesis, as specific data for this compound is not available.

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 0 (Reference) |

| Dichloromethane | 8.93 | -2 to -5 |

| Ethanol | 24.55 | -5 to -10 |

| Water | 80.1 | -8 to -15 |

Advanced Analytical Characterization Methodologies for Substituted Hydantoins

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of electromagnetic radiation with the compound to reveal details about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the mapping of the molecular skeleton.

In the ¹H NMR spectrum of 3-(p-Chlorophenyl)-5-methylhydantoin, distinct signals corresponding to each unique proton environment are expected. The protons of the p-substituted chlorophenyl ring would typically appear as a set of two doublets in the aromatic region (approximately 7.0-7.6 ppm). The methine proton (H-5) on the hydantoin (B18101) ring is expected to produce a quartet, being split by the adjacent methyl protons. The methyl group protons (CH₃-5) would, in turn, appear as a doublet. A broad singlet corresponding to the N-H proton of the hydantoin ring is also anticipated, though its chemical shift can be variable and it may be exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides information on the carbon framework. Key expected signals include two distinct peaks for the carbonyl carbons (C-2 and C-4) of the hydantoin ring, typically found in the range of 155-175 ppm. The carbons of the chlorophenyl ring would produce four signals, and the aliphatic carbons of the 5-methyl group and the C-5 position of the hydantoin ring would appear in the upfield region of the spectrum. While specific experimental data for this compound is not widely published, data from the closely related compound 5-methyl-5-benzylhydantoin shows characteristic signals for the hydantoin core which can be used for comparison. mdpi.com

Further structural confirmation can be achieved using 2D-NMR techniques like COSY (Correlation Spectroscopy), which shows correlations between coupled protons (e.g., between the C-5 methine proton and the C-5 methyl protons), and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~156 |

| C4 (C=O) | - | ~172 |

| C5 (CH) | Quartet | ~58 |

| C6 (CH₃) | Doublet | ~16 |

| N1-H | Broad Singlet | - |

| C1' (Aromatic) | - | ~132 |

| C2'/C6' (Aromatic CH) | Doublet | ~126 |

| C3'/C5' (Aromatic CH) | Doublet | ~129 |

| C4' (Aromatic C-Cl) | - | ~135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be the presence of strong absorption bands corresponding to the two carbonyl (C=O) groups of the hydantoin ring, typically appearing in the region of 1700-1780 cm⁻¹. The N-H stretching vibration of the hydantoin ring is expected to produce a moderate to strong band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The C-N stretching vibrations within the ring would also be present. Furthermore, a characteristic band for the C-Cl stretch of the chlorophenyl group would be expected in the fingerprint region, typically below 800 cm⁻¹. For the related compound 5-methyl-5-benzylhydantoin, NH stretching is observed at 3109 cm⁻¹ and C=O stretching appears at 1748 cm⁻¹ and 1732 cm⁻¹. mdpi.com

Table 2: Expected Characteristic IR Absorption Bands for this compound Note: These are predicted vibrational frequencies based on typical functional group regions and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydantoin) | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| C=O (Hydantoin) | Stretching | 1700 - 1780 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N (Hydantoin) | Stretching | 1200 - 1350 |

| C-Cl (Aromatic) | Stretching | 700 - 850 |

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

For this compound (C₁₀H₉ClN₂O₂), the expected monoisotopic mass is approximately 224.0353 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 224 or 225, respectively. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a second peak ([M+2]⁺ or [M+H+2]⁺) at two mass units higher with roughly one-third the intensity.

Fragmentation analysis (MS/MS) would likely show cleavage of the hydantoin ring and loss of the chlorophenyl group. Common fragmentation pathways for hydantoins involve the loss of isocyanate (HNCO) or related fragments.

Table 3: Predicted Mass Spectrometry Data for this compound Note: These are predicted values. Fragmentation patterns depend on the ionization technique and energy used.

| Ion | Predicted m/z | Description |

| [M]⁺ | 224.035 | Molecular Ion (for ³⁵Cl) |

| [M+2]⁺ | 226.032 | Molecular Ion (for ³⁷Cl) |

| [M+H]⁺ | 225.043 | Protonated Molecule (for ³⁵Cl) |

| [M+H+2]⁺ | 227.040 | Protonated Molecule (for ³⁷Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption maxima (λ_max) characteristic of its electronic structure. The p-chlorophenyl group is the primary chromophore. The spectrum would likely show strong absorptions corresponding to π → π* transitions of the aromatic ring. The presence of the chlorine atom and the hydantoin ring attached to the phenyl group will influence the exact position and intensity of these absorption bands. Typically, substituted benzene (B151609) rings show strong absorption bands below 280 nm. The carbonyl groups of the hydantoin ring may also contribute to weaker n → π* transitions at longer wavelengths.

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating compounds and assessing their purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used in pharmaceutical analysis for purity determination and assay of active ingredients.

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a specific retention time (t_R) under defined conditions (mobile phase composition, flow rate, column temperature). Purity is assessed by monitoring the eluent with a UV detector, usually set at one of the compound's absorption maxima (λ_max). A pure sample should ideally yield a single, sharp, symmetrical peak. The presence of other peaks would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis when compared against a reference standard. The development of such a method would involve optimizing the mobile phase composition to achieve good peak shape and resolution from any potential process impurities or degradation products.

Table 4: Representative HPLC Method Parameters for Analysis of Substituted Hydantoins Note: These are typical starting parameters for method development and would require optimization for this compound.

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at λ_max (e.g., ~230-260 nm) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) and GC-MS Applications

Gas chromatography, particularly when coupled with mass spectrometry, serves as a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds like substituted hydantoins.

Gas Chromatography (GC): In a typical GC analysis, a sample containing this compound would be vaporized and introduced into a capillary column. The separation is based on the compound's affinity for the stationary phase lining the column versus the mobile gas phase. Due to its polarity and potential for hydrogen bonding, derivatization might be employed to increase its volatility and improve peak shape, although direct analysis is often possible on polar capillary columns. The retention time (RT), the time it takes for the compound to travel through the column, is a key characteristic used for its identification under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique provides a much higher degree of certainty in identification. After the compound is separated by the GC, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern form a mass spectrum, which acts as a "molecular fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight. Key fragmentation patterns would likely involve the cleavage of the hydantoin ring and the loss of substituents. The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of 35Cl and 37Cl (approximately 3:1 ratio), which would be visible for the molecular ion and any chlorine-containing fragments.

A hypothetical table of expected GC-MS data is presented below.

| Parameter | Expected Value/Observation |

| Retention Time (RT) | Dependent on column type, temperature program, and carrier gas flow rate. |

| Molecular Ion [M]+ | Peak corresponding to the molecular weight of C10H9ClN2O2. |

| Isotopic Pattern | Presence of [M+2]+ peak at ~32% the intensity of the [M]+ peak, confirming one chlorine atom. |

| Key Fragment Ions | Fragments corresponding to the loss of the methyl group, cleavage of the p-chlorophenyl group, and rupture of the hydantoin ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, a crystallographic study would reveal:

The planarity of the hydantoin and chlorophenyl rings.

The relative orientation (torsion angles) of the chlorophenyl group with respect to the hydantoin ring.

The specific stereochemistry at the C5 position, confirming the configuration of the methyl group.

Intermolecular interactions, such as hydrogen bonding involving the N-H groups and carbonyl oxygens of the hydantoin ring, which dictate the crystal packing.

A summary of crystallographic data that would be obtained from such an analysis is hypothetically tabulated below. This data is essential for confirming the compound's structure and understanding its solid-state properties.

| Crystallographic Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal (e.g., P21/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dx) | The density of the crystal calculated from the crystallographic data. |

| Final R-indices | Indicators of the quality of the structural refinement. |

| Hydrogen Bond Geometry | Details of intermolecular hydrogen bonds (donor-acceptor distances and angles). |

This technique provides the most definitive structural information, complementing the data obtained from spectroscopic and chromatographic methods.

Structure Function Relationship Studies in Substituted Hydantoins Conceptual Framework

Design Principles for Modulating Hydantoin (B18101) Chemical Properties via Substitution Patterns

The hydantoin scaffold offers multiple sites for substitution (N-1, N-3, and C-5), allowing for fine-tuning of its properties. nih.gov Substitution can modulate lipophilicity, electronic distribution, steric hindrance, and hydrogen bonding capacity, which in turn affects solubility, reactivity, and interactions with biological targets.

Influence of N3-Aryl Substituents on Electronic and Steric Profiles

The N3-aryl substituent, in this case, a p-chlorophenyl group, significantly influences the electronic properties of the hydantoin ring. The chlorine atom is an electron-withdrawing group, which can affect the acidity of the N-1 proton and the reactivity of the carbonyl groups. The steric bulk of the aryl group can also influence the conformation of the molecule and its ability to interact with other molecules. Studies on N-arylation of hydantoins have shown that the electronic nature of the aryl group can impact reaction yields and rates. nih.govorganic-chemistry.org

Rational Design Strategies for Chemical Modulators and Intermediates

The principles of structure-function relationships guide the rational design of hydantoin derivatives for specific applications. nih.govcolab.ws For use as chemical modulators, substituents can be chosen to optimize binding affinity and selectivity for a particular biological target. As chemical intermediates, the substituents can be selected to control the reactivity of the hydantoin ring for subsequent synthetic transformations.

Chemical Applications of Hydantoin Derivatives in Synthesis and Materials Science

3-(p-Chlorophenyl)-5-methylhydantoin as a Precursor in Organic Synthesis

The structure of this compound, featuring a substituted hydantoin (B18101) ring, provides chemists with a versatile starting point for creating more complex molecules. The ring can be hydrolyzed to yield amino acid derivatives or used as a foundational structure for building larger heterocyclic systems.

Synthetic Intermediates for Non-Natural Alpha-Amino Acids and Peptides

Non-natural amino acids are crucial components in drug discovery and peptide science, often imparting enhanced stability or novel biological activity to parent peptides. mdpi.com The hydantoin structure is a well-established precursor to α-amino acids through hydrolysis.

The hydrolysis of this compound provides a direct route to N-(4-chlorophenyl)-alanine. This reaction involves the cleavage of the amide bonds within the hydantoin ring, typically under basic or acidic conditions, to liberate the corresponding amino acid. The presence of the p-chlorophenyl group on the nitrogen atom makes the resulting amino acid "non-natural" and of interest for creating peptidomimetics with tailored properties. nih.gov While specific studies detailing the hydrolysis of this exact hydantoin are not prevalent, the general reactivity is a fundamental aspect of hydantoin chemistry. The synthesis of p-chlorophenyl-L-alanine from L-phenylalanine has been explored through other routes, highlighting the interest in this particular unnatural amino acid. bohrium.com

Table 1: Potential Hydrolysis of this compound

| Reactant | Product | Potential Reagents | Application of Product |

|---|

Building Blocks for Complex Heterocyclic Systems

Heterocyclic compounds are foundational in medicinal chemistry and organic synthesis. sigmaaldrich.comossila.com The this compound scaffold can be utilized not just as a precursor for linear molecules like amino acids, but also as a building block for more intricate, fused heterocyclic systems.

For example, related N-substituted heterocyclic compounds, such as 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, have been used in multi-component reactions to synthesize complex molecules like pyrano[2,3-c]pyrazoles. nih.gov These reactions demonstrate a strategy where a core heterocycle is reacted with other reagents to construct larger, multi-ring systems in a single step. nih.govscielo.org.za This approach highlights the potential of using the this compound ring as a starting point for similar condensation reactions to create novel, complex heterocyclic structures with potential biological activities. The reactivity of the carbonyl groups and the N-H proton in the hydantoin ring allows for various chemical modifications and ring-forming reactions.

Role of the this compound Scaffold in Materials Chemistry

The application of hydantoin derivatives is expanding from organic synthesis into materials science. The inherent properties of the hydantoin ring—such as rigidity, hydrogen bonding capabilities, and thermal stability—make it an attractive component for functional polymers and materials.

Monomers for Polymer Synthesis

Hydantoin and its derivatives can serve as monomers for creating various types of polymers. The presence of reactive sites, such as the N-H group, allows them to be incorporated into polymer backbones through reactions like polycondensation. While specific research on the polymerization of this compound is limited, the broader class of hydantoin-containing polymers is known. These polymers often exhibit desirable properties such as high thermal stability.

The synthesis of polymers from monomers containing activated ester groups, which are then modified, is a common strategy for creating functional materials. researchgate.net A similar approach could be envisioned for hydantoin derivatives, where the core structure is incorporated into a polymer chain to impart specific properties.

Hydantoin Derivatives in Functional Materials Research

Functional materials are designed to possess specific properties for targeted applications, such as in electronics, separations, or biomedicine. mdpi.com Hydantoin-containing polymers have been investigated for a variety of these applications. The introduction of specific substituents onto the hydantoin ring, such as the p-chlorophenyl group in this compound, can be used to fine-tune the properties of the resulting material.

For instance, the polarity and hydrogen-bonding capacity of the hydantoin unit can influence a polymer's solubility, thermal behavior, and interaction with other molecules. This makes them candidates for applications in areas like molecularly imprinted polymers (MIPs) for selective adsorption or as components in specialty hydrogels. mdpi.com The rigid structure of the hydantoin ring can contribute to the formation of ordered polymer structures, which is beneficial for materials requiring high thermal stability or specific mechanical properties.

Emerging Trends and Future Research Directions for Substituted Hydantoins

Development of Novel and Sustainable Synthetic Routes to Substituted Hydantoins

The synthesis of substituted hydantoins, including 3-(p-Chlorophenyl)-5-methylhydantoin, is moving beyond traditional multi-step protocols that often involve hazardous reagents like isocyanates. Modern research emphasizes green and sustainable chemistry principles to improve efficiency, reduce waste, and enhance safety.

Key developments include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction times for hydantoin (B18101) synthesis, often leading to higher yields and cleaner products compared to conventional heating. chemicalbook.comthieme-connect.de Microwave irradiation has been effectively used for various hydantoin preparations, including the synthesis of N-3 alkylated derivatives, demonstrating its potential for the efficient production of N-3 aryl compounds like this compound. chemicalbook.comrsc.orgnih.govorganic-chemistry.org

Mechanochemistry: By conducting reactions in ball mills, mechanochemical synthesis often eliminates the need for bulk solvents, thus reducing environmental impact. researchgate.net This solvent-free approach has been successfully applied to prepare 5,5-disubstituted hydantoins from amino ester hydrochlorides and potassium cyanate (B1221674), offering a greener alternative to traditional solution-phase chemistry. researchgate.net

Catalytic N-Arylation: Direct and regioselective arylation at the N-3 position is a critical step for synthesizing compounds like this compound. Copper-catalyzed methods using boronic acids or diaryliodonium salts have emerged as powerful tools for this transformation. sci-hub.senih.govacs.org These catalytic systems operate under milder conditions than older methods and show broad substrate compatibility. nih.govacs.org

Multicomponent Reactions (MCRs): One-pot reactions, such as the Ugi/cyclization sequence, provide a highly efficient pathway to complex hydantoin structures. organic-chemistry.org These methods are atom-economical and streamline the synthesis process by combining multiple steps without isolating intermediates, which is ideal for creating libraries of diverse hydantoin derivatives for screening. organic-chemistry.org

The table below summarizes some modern synthetic approaches applicable to substituted hydantoins.

| Synthetic Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Rapid reaction times, higher yields, improved purity. chemicalbook.comthieme-connect.de |

| Mechanochemistry | Solvent-free or low-solvent reaction in a ball mill. | Eco-friendly, reduced waste, no work-up needed. researchgate.netresearchgate.net |

| Copper-Catalyzed N-Arylation | Uses a copper catalyst for direct C-N bond formation. | High regioselectivity for N-3 position, mild conditions. nih.govacs.org |

| Ugi/Cyclization MCR | One-pot, multi-component reaction followed by cyclization. | High efficiency, atom economy, structural diversity. organic-chemistry.org |

Advanced Mechanistic Investigations of Hydantoin Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research is focused on elucidating the intricate pathways of hydantoin formation and modification. For this compound, this involves understanding both the cyclization to form the core ring and the subsequent substitutions.

Advanced mechanistic studies are exploring:

Intermediate Characterization: The isolation and characterization of transient species, such as ureido esters, provide direct evidence for proposed reaction pathways. sci-hub.se Techniques like in-situ NMR and mass spectrometry are invaluable for observing these intermediates in real-time.

Kinetic Studies: Analyzing reaction rates under various conditions (e.g., temperature, catalyst loading, reactant concentration) helps to determine the rate-determining steps and optimize reaction efficiency.

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. For copper-catalyzed N-arylation, for instance, computational studies can help distinguish between different proposed catalytic cycles and explain the observed regioselectivity. acs.org

Computational Design and Prediction of Novel Hydantoin Derivatives

In silico methods are becoming indispensable tools in chemical research, enabling the rational design of novel hydantoin derivatives with desired properties before their synthesis. This approach saves significant time and resources by prioritizing the most promising candidates. For derivatives of this compound, computational tools can predict a range of properties.

Key computational strategies include:

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. Docking studies have been used to identify spirohydantoin derivatives as potential thymidine (B127349) phosphorylase inhibitors, guiding the design of new anticancer agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties are critical for drug development. Computational models can predict these properties based on molecular structure, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process. rsc.org Such models can assess factors like oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity for novel hydantoin structures. rsc.org

Exploration of New Non-Biological Applications for Hydantoin Scaffolds

While the vast majority of hydantoin research focuses on pharmacological applications, emerging trends point toward their utility in materials science and other non-biological fields. The stable heterocyclic structure and the potential for functionalization make hydantoins attractive building blocks for new materials.

Future research directions include:

Corrosion Inhibitors: Hydantoin derivatives have demonstrated significant potential as corrosion inhibitors for mild steel in both acidic and alkaline environments. researchgate.net Their effectiveness stems from the ability of the nitrogen and oxygen atoms in the hydantoin ring to adsorb onto the metal surface, forming a protective layer that prevents corrosive attack. researchgate.netresearchgate.net Theoretical studies using DFT and Monte Carlo simulations complement experimental work by explaining the adsorption mechanism at the molecular level. researchgate.netresearchgate.net

Polymer Chemistry: The hydantoin ring can be incorporated into polymer backbones or used as a pendant group to create functional materials. For example, the formation of hydantoin rings within polyurea networks has been studied to understand its effect on the final properties of the coating. acs.org The development of hyperbranched polymers using click chemistry and other advanced polymerization techniques opens avenues for creating complex architectures where hydantoin moieties could introduce specific functionalities. rsc.orgrsc.org

Agrochemicals: The hydantoin scaffold is a key component in various agrochemicals, including herbicides and fungicides. mdpi.com Future research will likely focus on developing new derivatives with improved potency, selectivity, and environmental profiles.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The unambiguous characterization of novel substituted hydantoins is essential for confirming their structure and purity. The integration of multiple advanced analytical techniques provides a comprehensive understanding of these molecules. For a compound like this compound, a combination of spectroscopic and spectrometric methods is required.

The standard analytical toolkit includes:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure, confirming the positions of substituents on the hydantoin ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, allowing for the determination of the elemental composition of a new compound. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups, such as the characteristic C=O and N-H vibrations of the hydantoin ring. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure and stereochemistry, which is crucial for understanding structure-activity relationships. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.